molecular formula C8H6N2O B13175906 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one

1-(3-Aminopyridin-2-yl)prop-2-yn-1-one

Cat. No.: B13175906
M. Wt: 146.15 g/mol
InChI Key: XKIBRGJPMWWHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H6N2O It is characterized by the presence of an aminopyridine group attached to a propynone moiety

Preparation Methods

The synthesis of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one typically involves the reaction of 3-aminopyridine with propargyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3) is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(3-Aminopyridin-2-yl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, cyclization reactions may require catalysts such as palladium or copper, while oxidation reactions may be carried out under acidic or basic conditions.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)prop-2-yn-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-Aminopyridin-2-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:

    1-(3-Aminopyridin-2-yl)prop-2-en-1-one: This compound has a similar structure but contains a double bond instead of a triple bond. It may exhibit different reactivity and biological activities.

    Propargylamines: These compounds contain a propargyl group and are known for their neuroprotective and anticancer properties.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

1-(3-aminopyridin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H6N2O/c1-2-7(11)8-6(9)4-3-5-10-8/h1,3-5H,9H2

InChI Key

XKIBRGJPMWWHDR-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.